molecular formula C9H10ClN3O2S2 B1683159 Tifenazoxid CAS No. 279215-43-9

Tifenazoxid

Katalognummer: B1683159
CAS-Nummer: 279215-43-9
Molekulargewicht: 291.8 g/mol
InChI-Schlüssel: KYSFUHHFTIGRJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

    • This compound kann auf verschiedenen Wegen synthetisiert werden, aber spezifische Synthesemethoden sind in der Literatur nicht weit verbreitet.
    • Industrielle Produktionsmethoden sind proprietär und möglicherweise nicht öffentlich zugänglich.
  • Wissenschaftliche Forschungsanwendungen

      Diabetesforschung:

      Ionenkanalstudien:

      Glukosehomöostase:

  • Wirkmechanismus

    • Tifenazoxid aktiviert KATP-Kanäle, indem es an SUR1/Kir6.2-Untereinheiten bindet.
    • Dies führt zur Öffnung des Kanals, Hyperpolarisation der Zellmembranen und verringerter Insulinsekretion.
    • Die molekularen Zielstrukturen sind die KATP-Kanalbestandteile.
  • Safety and Hazards

    The safety data sheet for Tifenazoxide was not found in the search results . Therefore, it’s recommended to handle Tifenazoxide with appropriate safety measures until more information is available.

    Zukünftige Richtungen

    Tifenazoxide has shown potential in the treatment of diabetes due to its ability to inhibit glucose-stimulated insulin release . Future research may focus on further understanding its mechanism of action and potential applications in other diseases .

    Biochemische Analyse

    Biochemical Properties

    Tifenazoxide interacts with the SUR1/Kir6.2 KATP channels, which are a type of potassium channel . By opening these channels, Tifenazoxide hyperpolarizes βTC3 cell membranes and inhibits insulin release from βTC6 cells, isolated rat islets, and human islets .

    Cellular Effects

    Tifenazoxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to limit insulin secretion by reducing the energy supply for the maturation and transportation of insulin vesicles . It also influences cell function by impacting cell signaling pathways and cellular metabolism .

    Molecular Mechanism

    Tifenazoxide exerts its effects at the molecular level through its interaction with KATP channels . It acts as a KATP channel opener, specifically targeting the SUR1/Kir6.2 subtype found in neurons and β-pancreatic cells . This interaction leads to changes in gene expression and enzyme activation or inhibition .

    Dosage Effects in Animal Models

    In animal models, Tifenazoxide has been shown to reduce basal hyperglycemia, improve glucose tolerance, and reduce hyperinsulinemia during an oral glucose tolerance test . These effects were observed with a dosage of 1.5 mg/kg administered orally twice daily for 3 weeks in male VDF Zucker rats .

    Metabolic Pathways

    Given its role as a KATP channel opener and its impact on insulin secretion and glucose homeostasis, it is likely that Tifenazoxide interacts with metabolic pathways related to these processes .

    Subcellular Localization

    Given its interaction with KATP channels, it is likely that Tifenazoxide is localized to areas of the cell where these channels are present

    Vorbereitungsmethoden

    • Tifenazoxide can be synthesized using various routes, but specific synthetic methods are not widely documented in the literature.
    • Industrial production methods are proprietary and may not be publicly available.
  • Analyse Chemischer Reaktionen

    • Tifenazoxid unterliegt Reaktionen, die mit seiner KATP-Kanal-öffnenden Aktivität zusammenhängen.
    • Häufige Reaktionen beinhalten Wechselwirkungen mit den SUR1/Kir6.2-Untereinheiten von KATP-Kanälen.
    • Hauptprodukte, die aus diesen Reaktionen entstehen, sind Veränderungen in der Kanalform, die zu einem veränderten Ionenfluss führen.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von Tifenazoxid liegt in seiner selektiven Wirkung auf KATP-Kanäle.
    • Ähnliche Verbindungen umfassen Diazoxid (weniger selektiv) und andere KATP-Kanalmodulatoren.

    Eigenschaften

    IUPAC Name

    6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10ClN3O2S2/c1-9(2-3-9)12-8-11-5-4-6(10)16-7(5)17(14,15)13-8/h4H,2-3H2,1H3,(H2,11,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KYSFUHHFTIGRJN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CC1)N=C2NC3=C(SC(=C3)Cl)S(=O)(=O)N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10ClN3O2S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60870307
    Record name 6-Chloro-3-[(1-methylcyclopropyl)amino]-1lambda~6~-thieno[3,2-e][1,2,4]thiadiazine-1,1(4H)-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60870307
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    291.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    279215-43-9
    Record name Tifenazoxide [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279215439
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name TIFENAZOXIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79681GLMG
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    A solution of 3,6-dichloro4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (386 mg, 1.5 mmol) in 1-methylcyclopropylamine (1.0 g, 14 mmol) was stirred for 24 h at 85° C. in a sealed flask. The cooled solution was concentrated in vacuo and the residue was stirred with ethyl acetate (1-2 ml) and filtered. The white precipitate was stirred in 4M hydrochloric acid (5 ml) for 2 h and then filtered off and chromatographed on silica gel with ethyl acetate to give 112 mg (26%) of the pure title compound; mp 251-252° C. dec; 1H-NMR (DMSO-d6): δ0.65-0.79 (m, 4H), 1.36 (s, 3H), 7.11 (s, 1H), 7.82 (br s, 1H), 10.78 (br s, 1H); MS: m/e 291/293 (M+); (C9H10N3Cl1O2S2) calc. C, 37.05; H, 3.45; N, 14.40; found C, 36.96; H, 3.53; N, 14.15.
    Quantity
    386 mg
    Type
    reactant
    Reaction Step One
    Quantity
    1 g
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tifenazoxide
    Reactant of Route 2
    Tifenazoxide
    Reactant of Route 3
    Reactant of Route 3
    Tifenazoxide
    Reactant of Route 4
    Reactant of Route 4
    Tifenazoxide
    Reactant of Route 5
    Tifenazoxide
    Reactant of Route 6
    Reactant of Route 6
    Tifenazoxide

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.